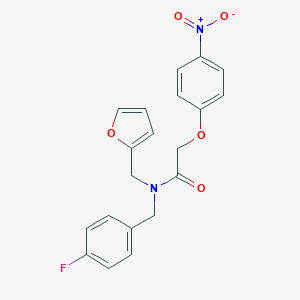
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide, also known as FANFT, is a chemical compound that has been used in scientific research for its potential applications in cancer treatment.
Mécanisme D'action
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide works by inhibiting DNA replication and inducing DNA damage in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide also has the potential to act as a photosensitizer, which can be activated by light to induce cell death in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been shown to induce DNA damage and inhibit DNA replication in cancer cells. This leads to cell death and the inhibition of tumor growth. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in lab experiments is its potential as a photosensitizer, which can be activated by light to induce cell death in cancer cells. However, N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide is also toxic to normal cells, which can limit its use in lab experiments.
Orientations Futures
Future research on N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide could focus on its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the use of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide in other types of cancer, beyond bladder cancer. Finally, research could focus on developing new formulations of N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide that are less toxic to normal cells, while still maintaining its potential as a cancer treatment.
Méthodes De Synthèse
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with 2-furylmethyl bromide, followed by the reaction of the resulting compound with 4-fluorobenzylamine and acetic anhydride. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has been studied for its potential use in cancer treatment, particularly in the treatment of bladder cancer. Studies have shown that N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide can induce DNA damage and inhibit DNA replication, leading to cell death in cancer cells. N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide has also been studied for its potential use in photodynamic therapy, which involves the use of light and a photosensitizer to destroy cancer cells.
Propriétés
Nom du produit |
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide |
|---|---|
Formule moléculaire |
C20H17FN2O5 |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-5-3-15(4-6-16)12-22(13-19-2-1-11-27-19)20(24)14-28-18-9-7-17(8-10-18)23(25)26/h1-11H,12-14H2 |
Clé InChI |
MDRQNDKPAOHPFI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3'-acetyl-1-allyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B254378.png)
![N-cyclopropyl-2-(2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B254380.png)
![6-[(4-acetyl-1-piperazinyl)sulfonyl]-2H-chromen-2-one](/img/structure/B254386.png)
![N-(4-chlorophenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B254389.png)

![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)

![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![4-[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254405.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)

